
bromuro de ipratropio
Descripción general
Descripción
Atrovent, Sch 1000 monohidrato, también conocido como bromuro de ipratropio monohidrato, es un antagonista del receptor muscarínico de acetilcolina. Se utiliza principalmente en el tratamiento de enfermedades respiratorias como la enfermedad pulmonar obstructiva crónica (EPOC) y el asma. El compuesto funciona inhibiendo la acción de la acetilcolina sobre los receptores muscarínicos en las vías respiratorias, lo que lleva a la broncodilatación y a una mejoría del flujo de aire.
Aplicaciones Científicas De Investigación
Primary Applications
- Chronic Obstructive Pulmonary Disease (COPD)
- Asthma Management
-
Palliative Care
- Ipratropium bromide is utilized off-label to manage excessive salivation in palliative care settings. It helps reduce secretions in patients who have difficulty swallowing or clearing their airways . This application is particularly beneficial for patients with neurological conditions or advanced cancer.
- Neuroprotective Effects
Data Table: Clinical Efficacy of Ipratropium Bromide
Case Study 1: COPD Management
A study involving 100 COPD patients demonstrated that the combination of ipratropium bromide and beta-agonists resulted in a 30% improvement in forced expiratory volume (FEV1) compared to beta-agonist therapy alone over a 12-week period.
Case Study 2: Asthma Exacerbation
In a clinical trial with 50 asthma patients experiencing acute exacerbations, the administration of ipratropium bromide alongside standard treatment led to a significant reduction in the need for systemic corticosteroids and emergency interventions.
Case Study 3: Palliative Care
A retrospective analysis of 30 palliative care patients showed that those treated with ipratropium bromide experienced a marked decrease in drooling, contributing to enhanced comfort during end-of-life care.
Mecanismo De Acción
El bromuro de ipratropio monohidrato ejerce sus efectos bloqueando los receptores muscarínicos de acetilcolina (mAChR) en las vías respiratorias. Esta inhibición impide que la acetilcolina se una a estos receptores, lo que normalmente provocaría broncoconstricción. Al bloquear esta acción, el compuesto induce la broncodilatación, lo que lleva a una mejora del flujo de aire y al alivio de los síntomas de las enfermedades respiratorias.
Análisis Bioquímico
Biochemical Properties
Ipratropium bromide acts as an antagonist of the muscarinic acetylcholine receptor . This effect produces the inhibition of the parasympathetic nervous system in the airways and hence, inhibit their function .
Cellular Effects
Ipratropium bromide works by causing smooth muscles to relax . The inhalant opens up the medium and large airways in the lungs . It is used to treat the symptoms of chronic obstructive pulmonary disease and asthma .
Molecular Mechanism
Ipratropium bromide is a short-acting muscarinic antagonist . It works by causing smooth muscles to relax . It appears to inhibit vagally mediated reflexes by antagonizing the action of acetylcholine, the transmitter agent released from the vagus nerve .
Temporal Effects in Laboratory Settings
The onset of action for inhaled ipratropium bromide is typically within 15 to 30 minutes and lasts for three to five hours
Metabolic Pathways
Ipratropium bromide is partially metabolized in the gastrointestinal tract by the activity of the cytochrome P-450 isoenzymes . The absorbed portion is partially metabolized by ester hydrolysis to inactive metabolites, tropic acid, and tropane .
Transport and Distribution
Ipratropium bromide is commonly administered through inhalation which allows producing a local effect without presenting a significant systemic absorption
Subcellular Localization
Given that it is commonly administered through inhalation, it is likely that it primarily interacts with receptors on the surface of cells in the lungs
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del bromuro de ipratropio monohidrato implica varios pasos:
Material de partida: Se utiliza tropina como material de partida.
Esterificación: La tropina se esterifica con ácido trópico para formar tropato de tropina.
Cuaternización: El éster se cuaterniza entonces con bromuro de metilo para producir this compound.
Hidratación: El paso final implica la hidratación del this compound para formar el monohidrato.
Las condiciones de reacción suelen implicar temperaturas controladas y el uso de disolventes como el etanol o el agua para facilitar las reacciones.
Métodos de producción industrial
La producción industrial del this compound monohidrato sigue rutas sintéticas similares pero a mayor escala. El proceso implica:
Síntesis a granel: Se esterifican grandes cantidades de tropina y ácido trópico en reactores industriales.
Purificación: Los productos intermedios se purifican utilizando técnicas como la recristalización y la cromatografía.
Cuaternización e hidratación: Los pasos finales se llevan a cabo en ambientes controlados para asegurar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
El bromuro de ipratropio monohidrato experimenta varios tipos de reacciones químicas:
Reacciones de sustitución: El grupo de amonio cuaternario puede participar en reacciones de sustitución nucleófila.
Hidrólisis: El enlace éster en la molécula puede hidrolizarse en condiciones ácidas o básicas.
Oxidación y reducción: Aunque menos frecuentes, el compuesto puede experimentar reacciones de oxidación y reducción en condiciones específicas.
Reactivos y condiciones comunes
Sustitución: Se pueden utilizar reactivos como el hidróxido de sodio u otros nucleófilos.
Hidrólisis: Se utilizan comúnmente soluciones ácidas o básicas, como el ácido clorhídrico o el hidróxido de sodio.
Oxidación/Reducción: Se pueden emplear agentes oxidantes fuertes como el permanganato de potasio o agentes reductores como el hidruro de aluminio y litio.
Productos principales
Hidrólisis: Produce tropina y ácido trópico.
Sustitución: Da como resultado varios derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Compuestos similares
Bromuro de tiotropio: Otro antagonista del receptor muscarínico utilizado para indicaciones similares pero con una duración de acción más larga.
Bromuro de aclidinio: Un compuesto más nuevo con mecanismos similares pero diferentes propiedades farmacocinéticas.
Bromuro de glicopirronio: Utilizado en el tratamiento de la EPOC con un perfil de unión al receptor diferente.
Singularidad
El bromuro de ipratropio monohidrato es único debido a su afinidad de unión específica para los receptores muscarínicos M1, M2 y M3, con valores de IC50 de 2,9 nM, 2,0 nM y 1,7 nM, respectivamente . Esta amplia afinidad por los receptores lo hace eficaz en el tratamiento de una gama de enfermedades respiratorias con un inicio de acción relativamente corto.
Actividad Biológica
Ipratropium bromide is a non-selective muscarinic antagonist primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. This article explores its biological activity, including its pharmacological effects, mechanisms of action, clinical implications, and case studies that highlight its efficacy and potential adverse effects.
Ipratropium bromide exerts its effects by blocking the action of acetylcholine on muscarinic receptors in the bronchial smooth muscle. This antagonism leads to bronchodilation, reducing airway resistance and improving airflow in patients with obstructive airway diseases. It is important to note that ipratropium does not penetrate the blood-brain barrier effectively, minimizing central nervous system side effects commonly associated with other anticholinergics like atropine .
Pharmacokinetics
Ipratropium bromide is administered via inhalation, allowing for localized effects with minimal systemic absorption. Its pharmacokinetic profile indicates a rapid onset of action, typically within 15 minutes, with peak effects occurring around 1-2 hours post-administration. The drug has a relatively short half-life, necessitating multiple doses throughout the day for sustained therapeutic effects .
Clinical Efficacy
Numerous studies have evaluated the efficacy of ipratropium bromide in clinical settings. A notable study compared ipratropium bromide with formoterol in COPD patients over three months, revealing that while both medications improved lung function, formoterol demonstrated superior results in terms of forced expiratory volume (FEV1) improvements .
Table 1: Clinical Efficacy Comparison
Treatment | FEV1 Improvement (%) | Dyspnea Score Change | Walking Distance Change (m) |
---|---|---|---|
Ipratropium Bromide | 6 (−1–11) | −0.39 | 17.5 (2.2–32.8) |
Formoterol | 7 (1–12) | −0.35 | 19.2 (3.5–34.9) |
Placebo | N/A | −0.08 | 5.1 (−10.9–21.0) |
Adverse Effects
While ipratropium bromide is generally well-tolerated, it can cause side effects such as dry mouth, dizziness, and urinary retention. A case report highlighted a serious incident involving a patient who experienced acute urinary retention and sinus tachycardia after receiving intravenous ipratropium bromide combined with salbutamol . This underscores the importance of careful dosing and monitoring during treatment.
Case Study: Paradoxical Bronchospasm
A rare but documented side effect of ipratropium bromide is paradoxical bronchospasm, where instead of bronchodilation, the drug induces bronchoconstriction. In one case, a young asthmatic patient showed worsening respiratory symptoms despite treatment with ipratropium and salbutamol nebulizers . This phenomenon emphasizes the need for healthcare providers to remain vigilant regarding patient responses to treatment.
Research Findings
Recent research has explored the broader implications of ipratropium bromide usage beyond its primary indications. A study investigating myocardial injury indicated that ipratropium could exacerbate ischemia/reperfusion injury in cardiac tissue through apoptotic pathways . This finding raises concerns about its use in patients with underlying cardiovascular conditions.
Propiedades
IUPAC Name |
(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWHKYJURDBRMN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66985-17-9 | |
Record name | (1R,3r,5S 8r)-3-[(RS)-(3-hydroxy-2-phenylpropanoyl)oxy]-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1.]octane bromide monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ipratropium bromide exert its bronchodilatory effect?
A: Ipratropium bromide is an anticholinergic agent that acts as a competitive antagonist at muscarinic receptors, specifically M3 receptors, in the airways. [] By blocking the binding of acetylcholine to these receptors, it inhibits bronchoconstriction and reduces mucus secretion. [, , ]
Q2: What are the downstream effects of ipratropium bromide binding to muscarinic receptors in the airways?
A: By blocking muscarinic receptors, ipratropium bromide inhibits the parasympathetic nervous system's control over airway smooth muscle. This prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation and improved airflow. [, , ]
Q3: How does the bronchodilatory effect of ipratropium bromide compare to that of β2-adrenoreceptor agonists in patients with chronic obstructive pulmonary disease (COPD)?
A: Studies suggest that while β2-adrenoreceptor agonists like salbutamol may be more effective in patients with asthma, ipratropium bromide exhibits comparable bronchodilation in patients with COPD. [, ]
Q4: Can ipratropium bromide inhalation solution be mixed with other nebulized medications like dornase alfa (Pulmozyme)?
A: It is not recommended to mix ipratropium bromide inhalation solution with dornase alfa. The benzalkonium chloride and disodium edetate present as excipients in certain ipratropium bromide formulations can negatively impact the activity of dornase alfa. []
Q5: Does the packaging of ipratropium bromide inhalation solution affect its stability?
A: Studies have shown that the secondary packaging of ipratropium bromide inhalation solution can influence the migration of semivolatile compounds like vanillin. Products packaged in a protective secondary layer, like a foil pouch, demonstrated better stability compared to those packaged in a carton. []
Q6: Is ipratropium bromide effective in treating rhinorrhea associated with allergic and non-allergic rhinitis?
A: Yes, clinical trials have demonstrated that ipratropium bromide nasal spray is effective in reducing the severity and duration of rhinorrhea in both allergic and non-allergic rhinitis. [, ]
Q7: Can ipratropium bromide be used in pediatric patients with asthma?
A: Clinical studies indicate that the combination of ipratropium bromide and salbutamol is more effective in treating acute asthma attacks in children compared to salbutamol alone. [, , , , ]
Q8: Is ipratropium bromide effective in the treatment of acute exacerbations of COPD?
A: Yes, studies show that ipratropium bromide, especially when combined with other bronchodilators or corticosteroids like Pulmicort (budesonide), is effective in improving lung function and clinical symptoms in patients experiencing acute exacerbations of COPD. [, , ]
Q9: Can ipratropium bromide provide protection against edrophonium chloride (Tensilon)-induced bronchospasm in myasthenia gravis patients?
A: Research suggests that ipratropium bromide can effectively prevent or significantly reduce the increase in airway resistance caused by edrophonium chloride in individuals with myasthenia gravis. [] This indicates a protective effect against potential bronchospasm triggered by the drug.
Q10: What are the advantages of administering ipratropium bromide via nebulizer compared to a metered-dose inhaler (MDI)?
A: While both delivery methods are effective, nebulizers may be advantageous for individuals who have difficulty coordinating inhalation with an MDI, such as infants, young children, or elderly patients. [, ] Nebulizers can deliver higher doses of medication and may be more effective during severe exacerbations of respiratory conditions. []
Q11: Can ipratropium bromide be administered as a dry powder inhaler?
A: Yes, ipratropium bromide is available as a dry powder inhaler. Studies have shown comparable bronchodilatory effects between ipratropium bromide administered as an aerosol and as a dry powder inhalation. []
Q12: What are the potential side effects of ipratropium bromide nasal spray?
A: The most commonly reported side effects of ipratropium bromide nasal spray are transient and localized, including nasal dryness and epistaxis. These side effects are typically mild and infrequent. [, ]
Q13: Are there any concerns regarding the long-term use of ipratropium bromide?
A: While ipratropium bromide is generally considered safe for long-term use, [] it's essential to consult with a healthcare professional to discuss individual patient factors and potential risks.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.